molecular formula C17H22N6O3 B12208542 tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12208542
M. Wt: 358.4 g/mol
InChI Key: JAJQTEIZYWUIRH-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a piperazine ring substituted with a tert-butyl carbamate (Boc) group at position 1 and a carbonyl-linked phenyl ring bearing a 1H-tetrazol-1-yl substituent at position 4. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.

Applications: Tetrazole-containing compounds are widely explored as kinase inhibitors, antivirals, or anti-inflammatory agents due to their hydrogen-bonding capacity and resistance to enzymatic degradation.

Properties

Molecular Formula

C17H22N6O3

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-[4-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22N6O3/c1-17(2,3)26-16(25)22-10-8-21(9-11-22)15(24)13-4-6-14(7-5-13)23-12-18-19-20-23/h4-7,12H,8-11H2,1-3H3

InChI Key

JAJQTEIZYWUIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Approach

This method leverages palladium-catalyzed cross-coupling between a boronic acid and a halogenated piperazine precursor:

  • Tetrazole Moiety Synthesis :

    • 4-(1H-Tetrazol-1-yl)benzoic acid (CAS 78190-05-3) is synthesized via cyclization of nitriles with sodium azide under acidic conditions.

    • Conversion to the corresponding boronic acid (e.g., 4-(1H-tetrazol-1-yl)phenylboronic acid) via lithiation and boronation.

  • Piperazine Intermediate Preparation :

    • tert-Butyl 4-bromopiperazine-1-carboxylate is synthesized via bromination of N-Boc-piperazine.

  • Coupling Reaction :

    • Reaction of the boronic acid with the brominated piperazine using Pd(PPh₃)₄, Na₂CO₃, and a toluene/ethanol solvent system at 80–100°C.

    • Yield: ~60–75% after purification.

Reagents Conditions Yield Source
Pd(PPh₃)₄, Na₂CO₃Toluene/ethanol, 80–100°C60–75%

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This approach is used for analogous triazolo-piperazine derivatives but adaptable for tetrazole systems:

  • Azide Synthesis :

    • 4-Azidophenylcarbonyl chloride is prepared via reaction of 4-aminobenzoyl chloride with sodium azide.

  • Alkyne Intermediate :

    • tert-Butyl 4-propargylpiperazine-1-carboxylate is synthesized via alkylation of N-Boc-piperazine with propargyl bromide.

  • Cycloaddition :

    • CuI-catalyzed reaction between the azide and alkyne in DMF at 0°C, followed by quenching with ice-cold water.

    • Yield: >95% purity, ~90–97% isolated yield.

Reagents Conditions Yield Source
CuI, DIPEA, DMF0°C, 5 min>95%

Amide Coupling via Activated Esters

A stepwise method involving carbonyl activation:

  • Tetrazole-Phenyl Acid Chloride :

    • 4-(1H-Tetrazol-1-yl)benzoic acid is converted to the acid chloride using oxalyl chloride in dichloromethane.

  • Piperazine Acylation :

    • Reaction with N-Boc-piperazine in the presence of a base (e.g., triethylamine) at 0°C to room temperature.

  • Deprotection (Optional) :

    • Removal of the Boc group using TFA or HCl/dioxane to yield the free amine.

    • Yield: ~80–90% for acylation, ~70–85% after deprotection.

Reagents Conditions Yield Source
Oxalyl chloride, Et₃N0°C → RT, DCM80–90%

Reaction Optimization and Key Challenges

Protecting Group Strategies

  • Boc Protection : Critical for maintaining piperazine mono-substitution. Di-tert-butyl dicarbonate (Boc₂O) is used under anhydrous conditions with bases like DIPEA.

  • Deprotection : Boc removal requires acidic conditions (e.g., HCl in dioxane), which must avoid over-degradation of the tetrazole ring.

Catalyst Selection

  • Palladium Catalysts : Pd(PPh₃)₄ is preferred for Suzuki coupling due to high activity, but cost and ligand stability remain concerns.

  • Copper Catalysts : CuI offers high efficiency in click chemistry but may lead to side products in complex systems.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
¹H NMR (CDCl₃)δ 1.46 (s, 9H, tert-butyl), δ 7.4–7.9 (m, aromatic), δ 3.3–4.1 (m, piperazine)
IR (cm⁻¹)1500 (C=N), 1385 (N=N), 1250 (CN₄)
LC-MS (ESI)[M+H]⁺ = 357.44 (calculated)

Purity Validation

  • HPLC : UV detection at 254 nm with acetonitrile/water gradients confirms >95% purity.

  • NMR : Integration ratios and coupling patterns validate structural integrity.

Industrial and Scalability Considerations

  • Continuous Flow Reactors : Proposed for Suzuki coupling to enhance yield consistency and reduce waste.

  • Cost-Effective Protocols : Use of diethanolamine as a precursor for N-Boc-piperazine reduces raw material costs by ~60% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The tetrazole ring and the phenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of tetrazole-containing compounds with enzymes and receptors.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors with high affinity. The piperazine ring provides conformational flexibility, enhancing the compound’s ability to interact with diverse biological targets.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

  • Target Compound vs. tert-butyl 4-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :
    • Tetrazole : Exhibits stronger hydrogen-bonding capacity (pKa ~4.9) and higher metabolic stability compared to triazoles.
    • Triazole : Offers milder acidity (pKa ~8–10) and improved solubility in polar solvents, making it suitable for CNS-targeting agents.

Carbonyl vs. Sulfonyl Linkers

  • The target compound’s carbonyl linker provides conformational flexibility, whereas sulfonyl linkers (e.g., Compound 24) enhance rigidity and electron-withdrawing effects, improving binding to enzymes like NAMPT.

Aromatic Substituents

  • Pyridinyl-phenyl derivatives (e.g., 17a) exhibit π-π stacking interactions with receptor hydrophobic pockets, critical for dopamine D2 binding.
  • Chloro and methoxycarbonyl substituents () increase lipophilicity, enhancing blood-brain barrier penetration.

Biological Activity

tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate (CAS Number: 1297456-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N6O3
  • Molecular Weight : 358.4 g/mol
  • Structure : The compound features a piperazine ring, a tert-butyl group, and a tetrazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in metabolic pathways. Specifically, the tetrazole group is known for its role in modulating receptor activity, potentially influencing pathways related to obesity and diabetes management.

GPR119 Agonism

A significant area of research focuses on the agonistic activity of tetrazole derivatives on GPR119, a receptor implicated in glucose metabolism and insulin secretion. Studies have shown that compounds similar to this compound can enhance GLP-1 secretion, thereby improving insulin sensitivity and glucose homeostasis .

In Vitro and In Vivo Assessments

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • GLP-1 Activation : The compound has been shown to activate GLP-1 pathways in vitro, leading to increased insulin secretion from pancreatic beta cells.
  • Obesity and Diabetes Models : In vivo studies using animal models of type 2 diabetes have indicated that administration of this compound results in improved glycemic control and weight management .

Case Study 1: GPR119 Agonist Development

A study aimed at synthesizing novel GPR119 agonists included the evaluation of various derivatives of piperazine-based compounds. Among these, this compound exhibited promising results in enhancing GLP-1 levels, suggesting its potential as a therapeutic agent for diabetes management .

CompoundActivityReference
This compoundGPR119 agonist
Other derivativesVariable efficacy

Case Study 2: Anti-Tuberculosis Activity

While primarily studied for its metabolic effects, some derivatives of piperazine compounds have been evaluated for anti-tuberculosis activity. The structural insights gained from these studies suggest that modifications to the piperazine ring can enhance binding affinity to bacterial targets .

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